N-(1-(5,6-Dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride
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Overview
Description
N-(1-(5,6-Dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is a synthetic organic compound It is characterized by the presence of a naphthalene ring, a trifluoromethyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5,6-Dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 5,6-dihydronaphthalene, undergoes a series of reactions to introduce the ethyl group at the 1-position.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a Friedel-Crafts alkylation reaction using a suitable trifluoromethylating agent.
Amine Formation: The final step involves the formation of the amine group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5,6-Dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(5,6-Dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-(5,6-Dihydronaphthalen-1-yl)ethyl)-3-(3-chlorophenyl)propan-1-amine hydrochloride: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.
N-(1-(5,6-Dihydronaphthalen-1-yl)ethyl)-3-(3-methylphenyl)propan-1-amine hydrochloride: Similar structure but with a methylphenyl group instead of a trifluoromethyl group.
Properties
Molecular Formula |
C22H25ClF3N |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-[1-(5,6-dihydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H24F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h3-5,7,10-13,15-16,26H,2,6,8-9,14H2,1H3;1H |
InChI Key |
CBXQSOQVWUBJFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
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